[1-(5-Bromopyrimidin-2-yl)ethyl](methyl)amine hydrochloride
CAS No.:
Cat. No.: VC20442707
Molecular Formula: C7H11BrClN3
Molecular Weight: 252.54 g/mol
* For research use only. Not for human or veterinary use.
amine hydrochloride -](/images/structure/VC20442707.png)
Specification
Molecular Formula | C7H11BrClN3 |
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Molecular Weight | 252.54 g/mol |
IUPAC Name | 1-(5-bromopyrimidin-2-yl)-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C7H10BrN3.ClH/c1-5(9-2)7-10-3-6(8)4-11-7;/h3-5,9H,1-2H3;1H |
Standard InChI Key | FUTUBFUGMCVTCG-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC=C(C=N1)Br)NC.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s molecular formula is C₇H₁₁BrClN₃, with a molecular weight of 252.54 g/mol. Its IUPAC name, 1-(5-bromopyrimidin-2-yl)-N-methylethanamine hydrochloride, reflects the substitution pattern: a pyrimidine ring brominated at the 5-position, an ethyl group at the 2-position bearing a methylamine substituent, and a hydrochloride counterion. The Canonical SMILES string (CC(C1=NC=C(C=N1)Br)NC.Cl) and InChIKey (FUTUBFUGMCVTCG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₇H₁₁BrClN₃ |
Molecular Weight | 252.54 g/mol |
IUPAC Name | 1-(5-bromopyrimidin-2-yl)-N-methylethanamine hydrochloride |
CAS Number | Not publicly disclosed |
SMILES | CC(C1=NC=C(C=N1)Br)NC.Cl |
InChIKey | FUTUBFUGMCVTCG-UHFFFAOYSA-N |
Synthesis and Manufacturing
Purification and Quality Control
Purification typically involves recrystallization from polar solvents like ethanol or acetone. Analytical techniques such as HPLC, mass spectrometry, and elemental analysis ensure compliance with pharmaceutical-grade standards.
Physicochemical Properties
Physical State and Solubility
The compound is likely a white to off-white crystalline solid based on analogous hydrochloride salts. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or nonpolar solvents.
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, consistent with ionic salts.
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Light Sensitivity: The bromine atom may render the compound photosensitive, necessitating storage in amber glass.
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Reactivity: The bromopyrimidine core participates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group undergoes acylation or alkylation .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a building block for kinase inhibitors and antiviral agents. For example, its bromopyrimidine moiety mimics ATP-binding sites in kinases, enabling the design of competitive inhibitors. Recent studies explore its incorporation into prodrugs targeting viral polymerases .
Materials Science
In coordination chemistry, the amine group binds metal ions (e.g., Cu²⁺, Zn²⁺) to form metal-organic frameworks (MOFs) with applications in catalysis and gas storage.
Table 2: Industrial and Research Applications
Application | Role of Compound | Example Use Case |
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Drug Discovery | Kinase inhibitor intermediate | Synthesis of EGFR inhibitors |
Polymer Chemistry | Monomer for functional polymers | Conducting polymer synthesis |
Catalysis | Ligand in metal complexes | Palladium-catalyzed couplings |
Related Compounds and Derivatives
Structural Analogues
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2-(5-Bromopyrimidin-2-yl)ethylamine (CID 63321525): Differs in the position of the methyl group on the ethylamine chain .
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1-(5-Bromopyrimidin-2-yl)ethanamine hydrochloride (CID 137965954): Lacks the methyl substitution on the amine .
Functional Derivatives
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